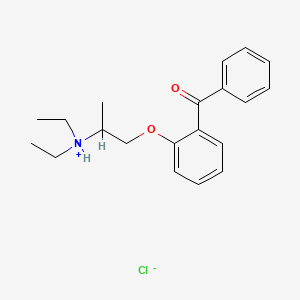
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate is a chemical compound with the molecular formula C20H25NO2·ClH·H2O and a molecular weight of 365.94 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate typically involves the reaction of benzophenone with diethylamino propanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . Industrial production methods may involve continuous flow systems to optimize reaction time and yield .
Chemical Reactions Analysis
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-(Diethylamino)propoxy)benzophenone hydrochloride hydrate can be compared with similar compounds such as:
4-(2-(Diethylamino)ethoxy)benzophenone: This compound has a similar structure but with an ethoxy group instead of a propoxy group.
Benzocaine: An ethyl ester of p-aminobenzoic acid, used as a local anesthetic.
Diethylpropion: A sympathomimetic stimulant used as an appetite suppressant.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
7347-84-4 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(2-benzoylphenoxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-21(5-2)16(3)15-23-19-14-10-9-13-18(19)20(22)17-11-7-6-8-12-17;/h6-14,16H,4-5,15H2,1-3H3;1H |
InChI Key |
WPOOZVNPEJEIOO-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















